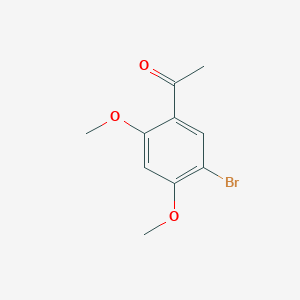
1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone
Vue d'ensemble
Description
1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone is a chemical compound with the molecular formula C10H11BrO3 . It is related to other compounds such as 1-(5-Bromo-2,4-dimethoxyphenyl)prop-2-en-1-amine and (5-bromo-2,4-dimethoxyphenyl)(pyrrolidin-1-yl)methanone .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1-(5-bromo-2,4-dimethoxyphenyl)prop-2-en-1-amine was synthesized by adding benzaldehyde derivatives and 50% KOH aqueous solution to a solution of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one in methanol .Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone can be inferred from its molecular formula, C10H11BrO3 . It contains a bromine atom and two methoxy groups attached to a phenyl ring, and an ethanone group attached to the phenyl ring .Applications De Recherche Scientifique
Synthesis and Protective Group Application:
- Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, highlighting its effectiveness as a chemical protective group in synthesis processes (Li Hong-xia, 2007).
Investigation as a Psychoactive Substance:
- Texter et al. (2018) and Power et al. (2015) studied 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance. These studies focused on its pyrolysis products, synthesis, and identification. They revealed the potential formation of harmful substances upon pyrolysis and highlighted the risks associated with its use (Texter et al., 2018), (Power et al., 2015).
Photochemical Study of a Lignin Model Dimer:
- Castellan et al. (1990) explored the photochemical properties of 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), an α-carbonyl β-1 lignin model dimer. The study provided insights into its photochemical reactivity and potential applications in understanding lignin photochemistry (Castellan et al., 1990).
Bromination of Aromatic Ethers:
- Yong-nan (2012) demonstrated the synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, emphasizing a novel method for electrophilic aromatic bromination. This study contributes to the development of safer and more efficient bromination techniques in organic synthesis (Xu Yong-nan, 2012).
Metabolism Study:
- Kanamori et al. (2002) analyzed the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. This research provides essential information on the metabolic pathways of this compound in biological systems (Kanamori et al., 2002).
Synthesis of Thiazole Derivatives:
- Bashandy et al. (2008) reported the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating its utility in synthesizing compounds with potential fungicidal activity (Bashandy et al., 2008).
Carbonic Anhydrase Inhibitory Properties:
- Balaydın et al. (2012) explored the inhibitory effects of bromophenols, including (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, on human carbonic anhydrase, an enzyme target for treating various disorders. This study contributes to the development of new pharmaceutical agents (Balaydın et al., 2012).
Antifungal Activity Study:
- Yang et al. (2004) conducted a study on the synthesis of heterocyclic thio ethanone derivatives from 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone, investigating their antifungal activities. This research offers insights into the potential biomedical applications of these compounds (Yang et al., 2004).
Orientations Futures
The future directions for the study of 1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone and related compounds could involve further exploration of their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase . This could potentially lead to the development of new therapeutic agents for diseases such as Alzheimer’s disease .
Propriétés
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFODHXGBOZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)


![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


